molecular formula C10H8Cl2O2 B3012565 Methyl 2-(3,4-dichlorophenyl)acrylate CAS No. 1254365-78-0

Methyl 2-(3,4-dichlorophenyl)acrylate

Cat. No. B3012565
CAS RN: 1254365-78-0
M. Wt: 231.07
InChI Key: DKHZSFPASRZZQC-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)acrylate is a chemical compound that is part of a broader class of acrylates, which are known for their reactivity and utility in polymer science. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and reactivity based on closely related compounds such as methyl acrylate and its derivatives.

Synthesis Analysis

The synthesis of related acrylate compounds often involves the reaction of acrylate with various reagents to introduce different functional groups. For example, the synthesis of Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate was achieved through a series of reactions including cyclopropanation, oxidation, and Wittig olefination . Similarly, the synthesis of other acrylate derivatives, such as 3-hydroxy-4-acetylphenyl methacrylate, involves copolymerization in the presence of an initiator like benzoyl peroxide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents to introduce the 3,4-dichlorophenyl group.

Molecular Structure Analysis

The molecular structure of acrylate derivatives can be quite complex, as seen in the crystal structure analysis of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate . This compound crystallizes in the triclinic space group with specific lattice parameters, and the molecules are packed in the crystal structure by weak intermolecular interactions. The molecular structure and conformation of methyl acrylate itself have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . These studies provide a foundation for understanding the structural aspects of this compound.

Chemical Reactions Analysis

Acrylates are known to undergo various chemical reactions, including polymerization and copolymerization. The radical homopolymerization of acrylate derivatives can lead to polymers with specific properties, such as a high glass transition temperature . Copolymerization reactions, as seen with methyl acrylate and other monomers, are used to synthesize copolymers with tailored thermal properties . Additionally, acrylates can participate in hydrocarbonylation reactions, as demonstrated by the hydrocarbonylation of methyl acrylate with CO and H2O .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate derivatives are influenced by their molecular structure. For instance, the intrinsic viscosities and thermal properties of copolymers derived from acrylates are topics of interest in polymer science . The crystal structure of methyl acrylate provides insights into the planarity of the molecule and its intramolecular bond distances and angles, which are relevant for understanding the properties of the solid state . These properties are essential for the practical application of acrylates in various industries.

Scientific Research Applications

Copolymerization and Leather Industry Applications

Methyl 2-(3,4-dichlorophenyl)acrylate and similar compounds have been studied for their potential in copolymerization processes. For instance, 4-Chlorophenyl acrylate was prepared and copolymerized with methyl acrylate. These copolymers displayed significant thermal stability, making them suitable for applications in the leather industry as top coat and base coat materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Polymer Synthesis and Characterization

Another area of research involves the synthesis and characterization of polymers derived from compounds structurally similar to this compound. Studies have been conducted on the polymerization of cyclic monomers and their potential applications, which include higher reactivity in radical copolymerization compared to conventional monomers like methyl methacrylate (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Corrosion Inhibition

Photo-cross-linkable polymers based on chlorophenyl compounds have shown promising results as corrosion inhibitors for mild steel in acidic environments. These inhibitors were found to be highly efficient and exhibited spontaneous physicochemical adsorption on steel surfaces, indicating potential industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Hydrocarbonylation and Dimerization Studies

Research into the hydrocarbonylation and dimerization of methyl acrylate, a compound related to this compound, has been explored. These studies focus on understanding the chemical processes and potential applications in creating various polymeric materials (Murata & Matsuda, 1982).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(3,4-dichlorophenyl)acrylate” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used .

Future Directions

The future directions for “Methyl 2-(3,4-dichlorophenyl)acrylate” and other (meth)acrylates could involve exploring new synthesis routes and applications . These compounds have potential in various fields due to their reactivity and the properties of the polymers they form .

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZSFPASRZZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254365-78-0
Record name methyl 2-(3,4-dichlorophenyl)prop-2-enoate
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